2-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol
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Overview
Description
2-Hydroxy-5-nitrobenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that combines multiple functional groups, including aldehyde, nitro, hydroxy, pyrazole, and triazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nitrobenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Preparation of 2-Hydroxy-5-nitrobenzaldehyde: This can be synthesized by nitration of salicylaldehyde using a mixture of nitric acid and sulfuric acid.
Formation of the Hydrazone: The aldehyde group of 2-Hydroxy-5-nitrobenzaldehyde reacts with hydrazine derivatives to form the hydrazone linkage.
Introduction of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction involving cyanuric chloride and the appropriate amine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-hydroxy-5-nitrobenzoic acid.
Reduction: Formation of 2-hydroxy-5-aminobenzaldehyde.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
2-Hydroxy-5-nitrobenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and function.
Anticancer Activity: Induces apoptosis in cancer cells by interacting with specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: A simpler compound with similar functional groups but lacking the triazine and pyrazole rings.
1-(4-Toluidino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine: Contains the triazine and pyrazole rings but lacks the aldehyde and nitro groups.
Properties
Molecular Formula |
C22H21N9O3 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[(E)-[[4-(3,5-dimethylpyrazol-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C22H21N9O3/c1-13-4-6-17(7-5-13)24-20-25-21(27-22(26-20)30-15(3)10-14(2)29-30)28-23-12-16-11-18(31(33)34)8-9-19(16)32/h4-12,32H,1-3H3,(H2,24,25,26,27,28)/b23-12+ |
InChI Key |
NPBAUQVYCYBUFC-FSJBWODESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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